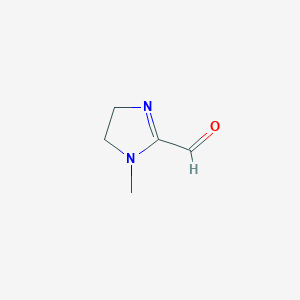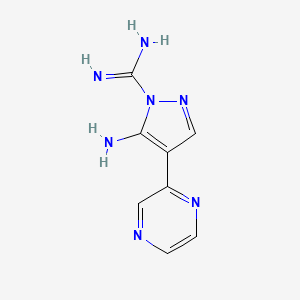
5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate to form pyrazine-2-carbohydrazide. This intermediate is then reacted with an appropriate isocyanate to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and carboximidamide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It has shown promise in the development of pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is utilized in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions. The exact pathways and targets depend on the specific application and the biological system .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1H-pyrazole-4-carboxamide
- 5-Amino-3-methyl-1H-pyrazole-4-carboxamide
- 5-Amino-1H-pyrazole-4-carboxylic acid
Uniqueness
5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide is unique due to the presence of the pyrazin-2-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic structures and the development of new pharmaceuticals .
Propiedades
Número CAS |
61959-40-8 |
|---|---|
Fórmula molecular |
C8H9N7 |
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
5-amino-4-pyrazin-2-ylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C8H9N7/c9-7-5(3-14-15(7)8(10)11)6-4-12-1-2-13-6/h1-4H,9H2,(H3,10,11) |
Clave InChI |
JJSOMCXELDVWER-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C2=C(N(N=C2)C(=N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


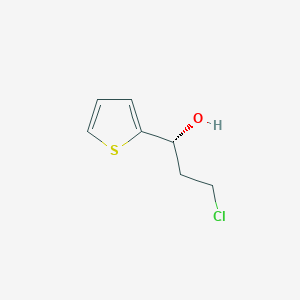
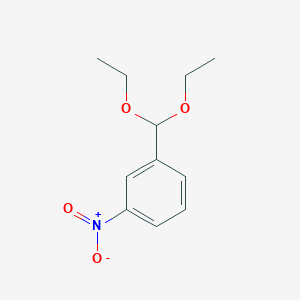
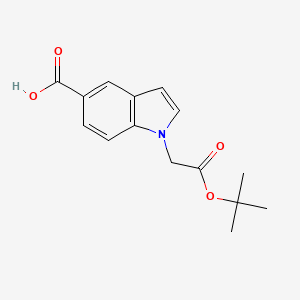
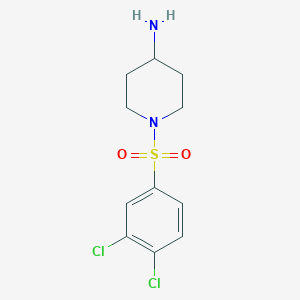




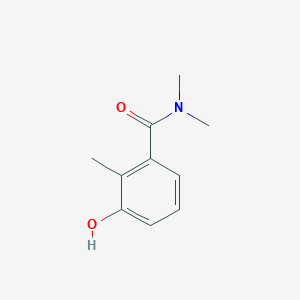



![Tert-butyl (1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methylcarbamate](/img/structure/B8697064.png)
